An In-Depth Technical Guide to 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine: Structure, Properties, and Synthetic Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing available data and leveraging established principles of organic chemistry, this document will delve into the molecule's structure, physicochemical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery.
Molecular Architecture and Physicochemical Profile
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is a multifaceted molecule featuring a fused thieno[2,3-d]pyrimidine core. This bicyclic system, an isostere of purine, is adorned with two phenyl groups at positions 2 and 5, and a reactive chlorine atom at the 4-position. This unique arrangement of functionalities dictates its chemical behavior and potential biological interactions.
Key Structural Features:
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Thieno[2,3-d]pyrimidine Core: A robust, planar heterocyclic system that provides a rigid scaffold for the appended functional groups. The fusion of the thiophene and pyrimidine rings creates a unique electronic environment that influences the reactivity of the entire molecule.
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Diphenyl Substitution: The presence of phenyl rings at the 2 and 5 positions significantly increases the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.
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4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. It activates the pyrimidine ring for nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
Physicochemical Properties:
A summary of the known and predicted physicochemical properties of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is presented in the table below.
| Property | Value | Source |
| CAS Number | 83548-63-4 | [1][2] |
| Molecular Formula | C₁₈H₁₁ClN₂S | [1][2] |
| Molecular Weight | 322.81 g/mol | [1][2] |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | Inferred from related compounds[3] |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | [1] |
Strategic Synthesis Pathway
Figure 1: Proposed two-step synthesis of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.
Step 1: Synthesis of 2,5-Diphenyl-3H-thieno[2,3-d]pyrimidin-4-one (Precursor)
The initial and crucial step is the construction of the thieno[2,3-d]pyrimidin-4-one core. The Gewald reaction is a powerful and widely employed method for the synthesis of 2-aminothiophenes.[4] This multicomponent reaction involves the condensation of a ketone or aldehyde (in this case, benzaldehyde), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine. The resulting 2-aminothiophene can then be cyclized with formamide at elevated temperatures to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol (Hypothetical):
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To a solution of benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents) and a catalytic amount of morpholine.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and isolate the intermediate ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Treat the isolated aminothiophene with an excess of formamide and heat at a high temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and pour it into water to precipitate the 2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one precursor.
-
Filter, wash with water, and dry the solid product. Further purification can be achieved by recrystallization.
Step 2: Chlorination to Yield 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine
The conversion of the hydroxyl group (in the tautomeric form of the pyrimidinone) to a chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).
Experimental Protocol (Hypothetical):
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Suspend the 2,5-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one precursor in an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.
Spectroscopic and Analytical Characterization
While specific spectral data for 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine are not published, the expected characteristics can be inferred from the analysis of closely related structures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to be dominated by signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the proton on the thiophene ring. The integration of these signals would correspond to the number of protons on each ring.
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¹³C NMR: The spectrum would show a series of signals corresponding to the carbon atoms of the fused heterocyclic core and the phenyl rings. The carbon attached to the chlorine atom would likely appear in the range of δ 150-160 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by absorption bands corresponding to:
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C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹).
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C=C and C=N stretching vibrations of the aromatic and heterocyclic rings (in the region of 1400-1600 cm⁻¹).
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C-Cl stretching (typically in the fingerprint region, below 800 cm⁻¹).
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (322.81 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Reactivity and Potential for Derivatization
The chemical reactivity of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing pyrimidine ring and the chlorine leaving group. This makes the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[5]
Figure 2: Key reactivity of 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine.
This reactivity allows for the introduction of a diverse range of substituents at the 4-position, including:
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Amines: Reaction with primary or secondary amines can lead to the formation of 4-amino-2,5-diphenylthieno[2,3-d]pyrimidine derivatives.
-
Thiols: Thiolates can displace the chloride to form 4-thioether analogs.
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Alkoxides: Alkoxides will yield the corresponding 4-ether derivatives.
This synthetic versatility is of paramount importance in medicinal chemistry for the systematic exploration of the chemical space around the thieno[2,3-d]pyrimidine scaffold to optimize biological activity.
Potential Applications in Drug Discovery
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets.[6] Derivatives of this heterocyclic system have been extensively investigated for a wide range of therapeutic applications.
Anticancer Activity:
Numerous studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents.[7][8] They have been shown to inhibit various protein kinases that are implicated in cancer cell proliferation and survival. The diphenyl substitution in the target molecule could enhance its interaction with the hydrophobic pockets of kinase active sites.
Anti-inflammatory and Analgesic Properties:
The thieno[2,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory and analgesic properties.[3] These activities are often associated with the inhibition of enzymes involved in the inflammatory cascade.
Antimicrobial and Antiviral Potential:
Derivatives of thieno[2,3-d]pyrimidine have also shown promise as antimicrobial and antiviral agents.[9] The ability to readily modify the 4-position of the scaffold allows for the fine-tuning of its properties to target specific microbial or viral proteins.
Safety and Handling
Based on the GHS hazard statements provided by suppliers, 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine should be handled with care in a laboratory setting.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated fume hood.
Conclusion
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine represents a promising molecular scaffold for the development of novel therapeutic agents. Its straightforward, albeit not yet published, synthetic accessibility, coupled with the reactive chloro-substituent, provides a versatile platform for the generation of diverse chemical libraries. The well-documented biological potential of the broader thieno[2,3-d]pyrimidine class of compounds strongly suggests that derivatives of this diphenyl-substituted analog warrant further investigation in various drug discovery programs. This technical guide serves as a foundational resource for researchers embarking on the synthesis and exploration of this intriguing heterocyclic system.
References
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